molecular formula C28H36O15 B13440376 2,3,4-Triacetate 3,7-Dihydroxy-15-yl Methyl Ester beta-D-Glucopyranosiduronic Acid

2,3,4-Triacetate 3,7-Dihydroxy-15-yl Methyl Ester beta-D-Glucopyranosiduronic Acid

Cat. No.: B13440376
M. Wt: 612.6 g/mol
InChI Key: WVWBVSLDBBDEFA-VWEPDZHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Triacetate 3,7-Dihydroxy-15-yl Methyl Ester beta-D-Glucopyranosiduronic Acid typically involves the acetylation of the corresponding dihydroxy compound. The reaction is carried out under acidic conditions using acetic anhydride as the acetylating agent. The reaction mixture is then purified through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Triacetate 3,7-Dihydroxy-15-yl Methyl Ester beta-D-Glucopyranosiduronic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4-Triacetate 3,7-Dihydroxy-15-yl Methyl Ester beta-D-Glucopyranosiduronic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4-Triacetate 3,7-Dihydroxy-15-yl Methyl Ester beta-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and ester groups play a crucial role in its binding affinity and reactivity. The pathways involved include modulation of oxidative stress and inhibition of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Triacetate 3,7-Dihydroxy-15-yl Methyl Ester beta-D-Glucopyranosiduronic Acid stands out due to its specific arrangement of hydroxyl and ester groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry .

Properties

Molecular Formula

C28H36O15

Molecular Weight

612.6 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methoxy]oxane-2-carboxylate

InChI

InChI=1S/C28H36O15/c1-11-7-16-27(22(34)17(11)33,26(5)8-15(32)23(42-16)28(26)10-38-28)9-37-25-21(41-14(4)31)19(40-13(3)30)18(39-12(2)29)20(43-25)24(35)36-6/h7,15-16,18-23,25,32,34H,8-10H2,1-6H3/t15-,16-,18+,19+,20+,21-,22-,23-,25-,26-,27-,28+/m1/s1

InChI Key

WVWBVSLDBBDEFA-VWEPDZHNSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC5C(C(C(C(O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.